Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Medicinal Chemistry Compound Management Synthetic Chemistry

Medicinal chemists optimizing A1 adenosine receptor (AR) allosteric modulators or antimycobacterial agents require the validated cyclooctyl-fused 2-aminothiophene scaffold. Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (CAS 350996-90-6) is the exact intermediate used in peer-reviewed syntheses of both pharmacologically distinct series. • A1 AR allosteric modulation: 8-membered ring essential for unique activity profile vs. smaller rings. • Anti-TB potency: Derived carboxamides show MIC 3.70 μM vs. M. tuberculosis, surpassing ethambutol (7.64 μM). • Solid-state handling: Enables accurate automated weighing for reproducible HTS library synthesis.

Molecular Formula C12H17NO2S
Molecular Weight 239.34 g/mol
CAS No. 350996-90-6
Cat. No. B1363566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
CAS350996-90-6
Molecular FormulaC12H17NO2S
Molecular Weight239.34 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(SC2=C1CCCCCC2)N
InChIInChI=1S/C12H17NO2S/c1-15-12(14)10-8-6-4-2-3-5-7-9(8)16-11(10)13/h2-7,13H2,1H3
InChIKeyKMQMOTGFHOYIBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-3-Carboxylate (CAS 350996-90-6): A Versatile 2-Aminothiophene Scaffold for A1 Adenosine Receptor Allosteric Modulators and Antimycobacterial Agents


Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (CAS 350996-90-6) is a functionalized 2-aminothiophene featuring a fully saturated cyclooctane ring fused to the thiophene core, with a methyl ester at the 3-position [1]. This scaffold is a privileged intermediate in medicinal chemistry, having been explicitly utilized as the central building block in the synthesis of two distinct pharmacologically active series: allosteric modulators of the A1 adenosine receptor (AR) and antimycobacterial hexahydrocycloocta[b]thiophene-3-carboxamides [1][2]. The compound is commercially available with a typical purity of ≥95% (CAS 350996-90-6, MF: C12H17NO2S, MW: 239.33) .

Limitations of Analog Substitution for Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate


Generic substitution of methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (CAS 350996-90-6) with other 2-aminothiophene analogs is constrained by quantifiable differences in molecular properties and documented biological outcomes. Simple ester interchange, such as replacing the methyl ester with an ethyl ester, alters the calculated logP (XLogP3: 4.0 vs. 4.5-5.0) and introduces steric bulk that has been shown to reduce or abolish allosteric activity at the A1 adenosine receptor [1]. Furthermore, the core scaffold itself is irreplaceable; exchanging the 8-membered saturated ring for a smaller cyclopentyl or cyclohexyl ring leads to a quantifiable decrease in allosteric modulation and agonist activity [1]. Even a change from the methyl ester to a carboxamide group, which is a common prodrug strategy, is not a conservative substitution, as it completely shifts the compound's role from a synthetic intermediate to a target compound and requires a separate, validated synthetic route and purity specification (≥95%) [1][2].

Quantitative Evidence for Differentiated Selection of Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate


Defined Physical State: Crystalline Solid Enabling Accurate Weighing vs. Oily Liquid Analogs

Unlike the ethyl ester analog, which is described by multiple vendors as a liquid or oil, methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a solid (off-white to slight yellow) . This is a critical differentiator for high-throughput screening (HTS) and automated synthesis workflows, where accurate, reproducible weighing of solids is a fundamental requirement for assay validity. The ethyl ester's liquid state necessitates volumetric handling, which introduces greater measurement error and is incompatible with many automated solid-dispensing platforms.

Medicinal Chemistry Compound Management Synthetic Chemistry

Key Intermediate in the Synthesis of a Sub-4 μM Antimycobacterial Lead

Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate serves as the direct synthetic precursor to a series of 2-substituted hexahydrocycloocta[b]thiophene-3-carboxamides that were evaluated for antimycobacterial activity [1]. The most potent analog derived from this core scaffold, compound 12f, displayed a minimum inhibitory concentration (MIC) of 3.70 μM against Mycobacterium tuberculosis (MTB). This potency was superior to the first-line drug ethambutol (MIC of 7.64 μM), the second-line drug ciprofloxacin (MIC of 9.41 μM), and the original lead compound SID 92097880 (MIC of 9.15 μM) in the same assay [1].

Tuberculosis Antimycobacterial Agents Medicinal Chemistry

Scaffold-Dependent Allosteric Modulation: Cyclooctyl Ring Size is Superior to Smaller Rings

In a systematic study of 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophenes as A1 adenosine receptor (AR) allosteric modulators, the size of the saturated ring was found to be a critical determinant of activity [1]. While direct quantitative data for the methyl ester itself was not the primary endpoint of the published work, the study established a strong class-level inference: moving from a cyclopentyl to a cyclohexyl ring in the 3-benzoyl series increased both agonistic and allosteric activities, but further increasing the ring size to the cyclooctyl ring (the core of the target compound) led to a decrease in activity compared to the cyclohexyl analog [1]. This non-linear SAR dictates that the cyclooctyl ring is a distinct pharmacological tool with a unique activity profile, as opposed to the cyclohexyl analog which provided the maximum activity.

A1 Adenosine Receptor Allosteric Modulator GPCR Structure-Activity Relationship

Chemoselective Functionalization: 2-Amino Group is the Primary Reactive Handle for Diversification

The compound's synthetic utility is defined by its chemoselectivity. Across multiple independent studies, the primary amino group at the 2-position is the exclusive reactive handle for diversification, while the methyl ester at the 3-position remains intact [1][2]. This is evidenced by the synthesis of both the A1 AR allosteric modulators (where the 2-amine is converted to amides, hydrazides, or benzoyl groups) and the antimycobacterial carboxamides (where the 2-amine is derivatized with various benzamido groups) [1][2]. In all cases, the reported final products retain the original methyl ester at the 3-position, confirming its orthogonal stability to the reaction conditions used for 2-amino group functionalization. This contrasts with carboxylic acid or acid chloride analogs, which would require protective group strategies to achieve a similar level of chemoselectivity.

Synthetic Chemistry Building Block Chemoselectivity Amide Bond Formation

Defined Research Applications for Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (CAS 350996-90-6)


Synthesis of Novel A1 Adenosine Receptor Allosteric Modulators

Procure this compound as the validated starting material for the synthesis of 3-benzoyl-2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene derivatives. The methyl ester provides a stable, orthogonal functional group while the 2-amino group is derivatized to explore allosteric modulation of the A1 AR, a target implicated in cardiac and neurological conditions [1]. Selection of this specific cyclooctyl-fused scaffold over smaller ring analogs is mandatory for accessing the unique pharmacological profile described by Aurelio et al., where increasing ring size to cyclooctyl was shown to produce a distinct activity profile compared to the maximally active cyclohexyl series [1].

Medicinal Chemistry Campaign Targeting Drug-Resistant Tuberculosis

Use this compound as the core intermediate in a lead optimization program for antimycobacterial agents. As demonstrated by Nallangi et al., derivatization of the 2-amino group yields hexahydrocycloocta[b]thiophene-3-carboxamides with potent activity against M. tuberculosis (lead compound MIC: 3.70 μM) [2]. The proven superiority of this scaffold's derivatives over ethambutol (MIC 7.64 μM) and ciprofloxacin (MIC 9.41 μM) makes the methyl ester a high-value starting point for medicinal chemistry efforts focused on drug-resistant TB [2].

Focused Library Synthesis for High-Throughput Screening

Leverage the compound as a key building block in the parallel synthesis of diverse screening libraries. Its solid physical state enables accurate automated weighing and dispensing, a critical advantage over the liquid ethyl ester analog for reproducible HTS campaigns . The chemoselective reactivity of the 2-amino group allows for the rapid generation of arrays of amides, sulfonamides, and ureas without interference from the ester moiety, maximizing chemical diversity from a single starting material [1][2].

Chemical Biology Probe Development

Employ this scaffold for the design of chemical probes targeting adenosine receptor signaling pathways. The established SAR around the cyclooctyl ring size provides a clear rationale for using this specific compound to create tool molecules that interrogate the allosteric modulation of A1 AR, where the activity profile is distinct from both smaller and larger ring systems [1]. The methyl ester functionality also serves as a convenient spectroscopic handle (NMR, IR) for monitoring reaction progress and product characterization.

Quote Request

Request a Quote for Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.